molecular formula C19H25NO4 B2747186 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide CAS No. 831188-80-8

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2747186
CAS No.: 831188-80-8
M. Wt: 331.412
InChI Key: NFGFOYVUKMZSKJ-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a methoxy group at the 8-position, a 2-oxo moiety, and a carboxamide substituent linked to a branched alkyl chain (2,4,4-trimethylpentan-2-yl). The structural features of this compound—particularly the methoxy group and bulky alkylamide chain—may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as binding to enzymes or receptors.

Properties

IUPAC Name

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGFOYVUKMZSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate.
  • Amine : 2,4,4-Trimethylpentan-2-amine.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt).
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : Reflux (40–60°C).

Mechanism : Nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxide group. DMAP enhances reactivity by activating the ester.

Yield : 52–68% after column chromatography (petroleum ether/ethyl acetate, 4:1).
Challenges : Steric hindrance from the bulky amine reduces reaction efficiency. Prolonged reaction times (12–24 hours) are often necessary.

Comparative Data for Aminolysis

Precursor Amine Catalyst Solvent Time (h) Yield (%)
Ethyl chromene-3-carboxylate 2,4,4-Trimethylpentan-2-amine DMAP DCM 18 58
Methyl chromene-3-carboxylate 2,4,4-Trimethylpentan-2-amine HOBt/EDCl THF 24 63

Multi-Component Synthesis via Chromene Formation

An alternative strategy constructs the chromene ring while introducing the carboxamide group in a single pot.

Passerini Reaction Approach

The Passerini reaction combines:

  • Aldehyde : 3-Hydroxy-4-methoxybenzaldehyde.
  • Isocyanide : tert-Butyl isocyanide.
  • Carboxylic Acid : 2-Oxoacetic acid.

Reaction Pathway :

  • Aldehyde and isocyanide undergo nucleophilic addition.
  • 2-Oxoacetic acid esterifies the intermediate, forming the chromene ring.
  • Post-synthetic modification replaces the tert-butyl group with 2,4,4-trimethylpentan-2-amine via transamidation.

Advantages : Convergent synthesis reduces step count.
Limitations : Low regioselectivity for methoxy placement (≤40% yield).

Ugi Reaction with Chromene Templates

The Ugi four-component reaction employs:

  • Aldehyde : 5-Methoxysalicylaldehyde.
  • Amine : 2,4,4-Trimethylpentan-2-amine.
  • Carboxylic Acid : Acetic acid.
  • Isocyanide : Cyclohexyl isocyanide.

Outcome : Forms a peptoid intermediate, which cyclizes under acidic conditions to yield the chromene-carboxamide.

Optimization :

  • Acid Catalyst : Trifluoroacetic acid (TFA).
  • Cyclization Temperature : 80°C.
  • Yield : 45–50% after purification.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enhances purity and scalability:

Resin : Wang resin functionalized with hydroxymethyl groups.
Steps :

  • Couple 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid to the resin using DIC/HOBt.
  • Deprotect the resin-bound ester.
  • React with 2,4,4-trimethylpentan-2-amine under microwave irradiation (100°C, 30 minutes).
  • Cleave the product from the resin with TFA.

Yield : 70–75% with >95% purity (HPLC).

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

Reactants :

  • 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid.
  • 2,4,4-Trimethylpentan-2-amine.

Conditions :

  • Ball milling (500 rpm, 2 hours).
  • Catalyst: Silica gel or molecular sieves.

Yield : 60–65% without chromatography.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Medicinal Chemistry: The compound is explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and analgesic agents.

    Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.

    Biological Research: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Carboxamide Group

The carboxamide moiety is a critical pharmacophore in coumarin derivatives. Below is a comparison of key analogues:

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Features a 4-methoxyphenethyl group instead of the branched alkyl chain.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
  • Structure : Substituted with a sulfamoylphenyl group.
  • Implications :
    • The sulfonamide group introduces hydrogen-bonding capacity and acidity (pKa ~10–11), which may enhance solubility in aqueous environments .
    • Sulfonamides are associated with antimicrobial activity, suggesting this derivative could exhibit distinct biological properties compared to alkylamide analogues.
8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide
  • Structure : Contains a pyridinylmethyl substituent.

Modifications to the Coumarin Core

8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide
  • Structure: Replaces the 2-oxo group with an imino (NH) moiety and includes a 2-chlorophenylamide substituent.
  • The chloro substituent enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
8-Methoxy-2-oxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide
  • Structure : Features a bithiophenylmethyl group.
  • Implications :
    • Thiophene rings contribute to extended conjugation and sulfur-mediated interactions (e.g., with cysteine residues in proteins) .
    • The bulky bithiophenyl group may sterically hinder binding to certain targets compared to smaller alkyl chains.

Biological Activity

8-Methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core structure characterized by:

  • Molecular Formula : C₁₉H₂₄N₂O₅
  • Molecular Weight : Approximately 376.4 g/mol
  • Functional Groups : An oxo group at the 2-position, a carboxamide group at the 3-position, and a bulky 2,4,4-trimethylpentan-2-yl substituent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties :
    • The compound has shown efficacy against various cancer cell lines, including leukemia and breast cancer cells. Studies suggest that it induces apoptosis and inhibits cell proliferation by modulating key signaling pathways such as AKT phosphorylation .
  • Antimicrobial Activity :
    • Preliminary studies indicate potential antibacterial properties against a range of pathogens. The compound's structural features may enhance its interaction with microbial targets.
  • Mechanism of Action :
    • The compound is believed to interact with specific molecular targets such as enzymes and receptors, influencing biochemical pathways related to cell growth and inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in leukemia and breast cancer cells
AntimicrobialInhibitory effects on bacterial pathogens
Anti-inflammatoryPotential therapeutic effects in preclinical studies

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of various chromene derivatives, this compound was found to significantly inhibit the growth of cancer cells. The mechanism involved the activation of apoptotic pathways and suppression of proliferative signals .

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
Leukemia Cells15Induction of apoptosis
Breast Cancer Cells20Inhibition of AKT pathway
Colon Cancer Cells25Cell cycle arrest

Q & A

Basic: What are the key methodologies for synthesizing 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide?

Methodological Answer:
Synthesis typically involves a multi-step process:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions to form the chromene backbone .

Carboxamide Coupling : Reaction of the carboxylic acid intermediate with 2,4,4-trimethylpentan-2-amine using coupling reagents (e.g., EDCI) in solvents like DMF or ethanol .

Methoxy Group Introduction : Methoxylation at the 8-position via nucleophilic substitution or oxidation-reduction sequences .
Key Conditions : Temperature control (60–80°C), catalysts (e.g., piperidine), and purification via silica gel chromatography or recrystallization .

Basic: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns. SHELXL/SHELXS software is standard for refinement .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; carboxamide carbonyl at ~168 ppm) .
  • FT-IR : Identifies functional groups (C=O stretch at ~1700 cm1^{-1}; N–H bend at ~1550 cm1^{-1}) .

Basic: How is purity optimized during synthesis?

Methodological Answer:

  • Flash Column Chromatography : Silica gel with hexane/ethyl acetate gradients removes unreacted amines or β-ketoester byproducts .
  • Recrystallization : Acetone or ethanol yields high-purity crystals suitable for X-ray analysis .
  • HPLC-MS : Validates purity (>95%) and detects trace impurities .

Advanced: How do substituent modifications affect bioactivity?

Methodological Answer:

  • Comparative SAR Studies :

    Substituent Bioactivity (IC50_{50}) Target
    2,4,4-Trimethylpentan12 µM (NEK2 inhibition)Anticancer
    Thiophene/chlorophenyl18 µM (Antimicrobial)Bacterial enzymes
    • Method : Replace the 2,4,4-trimethylpentan group with halogenated or heterocyclic moieties and assay against cancer cell lines (MCF-7, HeLa) .

Advanced: What computational approaches predict target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina) : Screens binding to NEK2 kinase (PDB: 6VJU). The 2,4,4-trimethylpentan group shows hydrophobic interactions; methoxy forms H-bonds .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD < 2 Å indicates stable binding .
  • DFT Calculations : Predicts electron-density maps for reactive sites (e.g., carboxamide’s electrophilicity) .

Advanced: How is biological activity evaluated experimentally?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer : MTT assay on MDA-MB-231 cells (72-h exposure; IC50_{50} calculation via nonlinear regression) .
    • Antimicrobial : Broth microdilution against S. aureus (MIC determination at 24 h) .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Advanced: How are crystallographic data contradictions resolved?

Methodological Answer:

  • Hydrogen Bond Analysis : Graph-set notation (e.g., R22(8)R_2^2(8) patterns) identifies packing anomalies. SHELXL’s TWIN/BASF commands model twinning .
  • Validation Tools : PLATON’s ADDSYM detects missed symmetry; checkCIF flags outliers in displacement parameters .

Advanced: How to address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize IC50_{50} values using standardized protocols (e.g., ATP levels in MTT assays) .
  • Control Variables : Compare solvent effects (DMSO vs. saline) and cell passage numbers .
  • Statistical Tools : ANOVA with post-hoc Tukey tests identifies significant outliers (p < 0.05) .

Advanced: How to assess stability under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA/DSC (heating rate 10°C/min; degradation onset >200°C indicates solid-state stability) .
  • Photodegradation : HPLC monitoring after UV exposure (λ = 254 nm; t1/2_{1/2} calculation) .
  • Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C; LC-MS quantifies degradation products) .

Advanced: What strategies enhance derivative potency?

Methodological Answer:

  • Fragment-Based Design : Introduce bioisosteres (e.g., replacing methoxy with trifluoromethyl for enhanced lipophilicity) .
  • Prodrug Synthesis : Esterify the carboxamide to improve bioavailability; test hydrolysis rates in plasma .
  • High-Throughput Screening : Library of 50+ analogs screened via SPR for binding kinetics (kon_{on}/koff_{off}) .

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